

Application Notes and Protocols for the Synthesis of 7-Nitroquinoline

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Compound of Interest

Compound Name: 7-Nitroquinoline

Cat. No.: B188568

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This document provides a detailed, two-step synthetic protocol for the preparation of **7-Nitroquinoline**. The synthesis proceeds through the nitration of 1,2,3,4-tetrahydroquinoline to form the intermediate 7-Nitro-1,2,3,4-tetrahydroquinoline, followed by a high-yield dehydrogenation to afford the final product. This method offers excellent regioselectivity and high overall yield, making it a reliable procedure for obtaining **7-Nitroquinoline** for research and development purposes.

Physicochemical Properties

A summary of the key physical and chemical properties of the final product and the intermediate is provided below.

Property	7-Nitroquinoline	7-Nitro-1,2,3,4-tetrahydroquinoline
Molecular Formula	C ₉ H ₆ N ₂ O ₂	C ₉ H ₁₀ N ₂ O ₂
Molecular Weight	174.16 g/mol	178.19 g/mol
Appearance	Yellow needle-like crystals[1]	Red to brown powder or oil[2]
Melting Point	132.5 °C[1]	61.0 to 65.0 °C[2]
CAS Number	--INVALID-LINK--	--INVALID-LINK--

Spectroscopic Data

Expected NMR characterization data for the final product, **7-Nitroquinoline**, are summarized below. The solvent for NMR analysis is typically CDCl₃.

¹H NMR (300 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Assignment
~9.10	dd	H-2
~8.90	d	H-8
~8.30	d	H-5
~8.25	dd	H-6
~7.60	dd	H-3

| ~7.50 | d | H-4 |

¹³C NMR (75 MHz, CDCl₃) Note: Specific chemical shifts can be found in the cited literature.

Chemical Shift (ppm)	Assignment
~152	C-2
~149	C-4
~148	C-8a
~147	C-7
~136	C-8
~130	C-5
~129	C-4a
~125	C-6

| ~122 | C-3 |

Experimental Protocols

This section details the step-by-step procedures for the synthesis of **7-Nitroquinoline**.

Part 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

This protocol describes the nitration of 1,2,3,4-tetrahydroquinoline.

Materials:

- 1,2,3,4-tetrahydroquinoline
- Concentrated Sulfuric Acid (H_2SO_4)
- Nitric Acid (HNO_3 , 99.5%)
- Sodium Carbonate (Na_2CO_3)
- Dichloromethane (CH_2Cl_2)
- Magnesium Sulfate (MgSO_4)
- Ice

Equipment:

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice/salt bath
- Filtration apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Cool 30.0 mL of concentrated sulfuric acid in a flask to -10 °C using an ice/salt bath.[2]
- Prepare a nitrating mixture by dissolving nitric acid (4.80 g, 75.60 mmol) in sulfuric acid (15.00 mL).[2]
- Simultaneously, add 1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol) and the prepared nitrating mixture dropwise to the cooled sulfuric acid over 1 hour. Ensure the reaction temperature is maintained below 10 °C throughout the addition.[2]
- After the addition is complete, stir the mixture for an additional 2.5 hours at -5 °C.[2]
- Carefully pour the reaction mixture over a large amount of crushed ice.
- Neutralize the solution by adding solid sodium carbonate until the pH reaches 8-9. A solid precipitate will form.[2]
- Filter the solid product and wash it thoroughly with water.[2]
- Dissolve the filtered solid in dichloromethane. Transfer the solution to a separatory funnel and wash the organic layer with water.[2]
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
- The product, 7-Nitro-1,2,3,4-tetrahydroquinoline, is obtained as a viscous brown oil.[2]

Quantitative Data for Part 1

Parameter	Value
Yield	~85% (13.70 g)

| Purity| ~84% |

Part 2: Synthesis of 7-Nitroquinoline

This protocol describes the dehydrogenation (aromatization) of the tetrahydroquinoline intermediate to yield the final product.

Materials:

- 7-Nitro-1,2,3,4-tetrahydroquinoline (from Part 1)
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- Dichloromethane (CH_2Cl_2)
- 10% Sodium Hydroxide (NaOH) solution
- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Petroleum Ether
- Ethyl Acetate

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Filtration apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 7-Nitro-1,2,3,4-tetrahydroquinoline (60 g, 0.337 mol) in 4.5 L of dichloromethane in a large round-bottom flask.

- At room temperature, add dichlorodicyanobenzoquinone (DDQ) (152.9 g, 0.6734 mol) in batches to the stirred solution.
- Continue stirring the reaction mixture for 1 hour after the addition is complete.
- Filter the reaction mixture. Wash the collected filter cake twice with 500 mL of dichloromethane, stirring for 5 minutes each time before filtering again.
- Combine all the organic filtrates and transfer to a large separatory funnel.
- Wash the organic phase sequentially with two 500 mL portions of 10% sodium hydroxide solution, followed by one 500 mL portion of saturated sodium chloride solution.
- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting orange solid is stirred with a solvent mixture of petroleum ether and ethyl acetate (5:1 ratio, 250 mL) for 30 minutes.
- Filter the solid to obtain the final product, **7-nitroquinoline**.

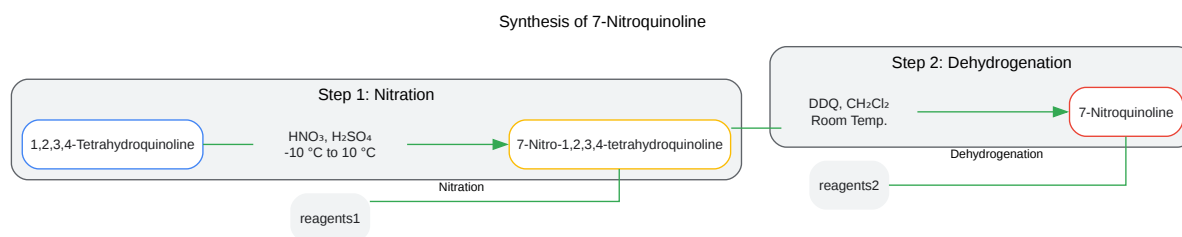
Quantitative Data for Part 2

Parameter	Value
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| Yield | 90.3% (53 g) |

Synthesis Workflow Visualization

The following diagram illustrates the two-step synthesis pathway from 1,2,3,4-tetrahydroquinoline to **7-Nitroquinoline**.



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Caption: Experimental workflow for the synthesis of **7-Nitroquinoline**.

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References

- 1. 7-NITRO-QUINOLINE(613-51-4) ¹H NMR spectrum [chemicalbook.com]
- 2. 7-Nitroisoquinoline(13058-73-6) ¹H NMR spectrum [chemicalbook.com]
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